(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3S/c1-20-5-4-18-13(20)25(23,24)10-7-21(8-10)12(22)9-2-3-11(19-6-9)14(15,16)17/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCNIDZDKBJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected.
Biological Activity
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone represents a novel class of organic molecules that have garnered attention in medicinal chemistry due to their potential biological activities. This compound integrates various functional groups, including an imidazole ring, a sulfonamide group, and an azetidine moiety, which are known to influence its pharmacological properties.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 341.32 g/mol. The structural components are summarized below:
| Component | Description |
|---|---|
| Imidazole | Contributes to biological activity through interactions with biological targets. |
| Sulfonamide | Enhances solubility and bioavailability. |
| Azetidine | Provides a framework for further modifications and potential activity. |
| Trifluoromethyl group | Increases lipophilicity and potential binding interactions. |
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit specific enzymes, similar to other sulfonamide antibiotics.
- Receptor Modulation: The imidazole ring is often associated with receptor binding, potentially modulating targets such as G-protein coupled receptors (GPCRs).
- Antimicrobial Properties: The structural similarity to known antimicrobial agents suggests potential activity against bacterial and fungal pathogens.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For example, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC₉₀ values ranging from 3.73 to 4.00 μM for the most active compounds .
Cytotoxicity Assessment
In vitro cytotoxicity studies on human cell lines (e.g., HEK-293) indicate that many derivatives exhibit low toxicity, supporting their potential for therapeutic use . This is crucial for developing safe pharmacological agents.
Case Study 1: Anti-Tubercular Activity
A series of compounds related to the target compound were synthesized and tested for anti-tubercular activity. Among them, specific derivatives demonstrated promising IC₅₀ values, indicating their potential as effective treatments against tuberculosis .
Case Study 2: Structure–Activity Relationship (SAR)
Research has shown that modifications in the imidazole or azetidine rings significantly affect biological activity. This indicates a clear structure–activity relationship that can guide future drug design efforts.
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl/Sulfinyl Derivatives
- Target Compound : Contains a sulfonyl (-SO₂-) group, which enhances polarity and hydrogen-bonding capacity compared to sulfanyl (-S-) or sulfinyl (-SO-) derivatives. This increases aqueous solubility and may influence target-binding specificity.
- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (): The sulfinyl (-SO-) group offers intermediate polarity and oxidative stability compared to sulfanyl/sulfonyl groups. This compound’s synthesis required m-CPBA oxidation, whereas the target compound’s sulfonyl group likely necessitates stronger oxidizing agents (e.g., oxone) .
Azetidine vs. Larger Heterocycles
- The azetidine ring in the target compound confers conformational rigidity and reduced steric hindrance compared to 5- or 6-membered heterocycles (e.g., piperidine or pyrrolidine). This may enhance binding affinity to target proteins by minimizing entropic penalties upon complexation.
Trifluoromethyl Pyridine vs. Pyridinone/Phenol Derivatives
- The 6-(trifluoromethyl)pyridin-3-yl group in the target compound provides electron-withdrawing effects and metabolic resistance, contrasting with pyridinone (e.g., ) or phenol derivatives, which may engage in hydrogen bonding but lack similar stability .
Physicochemical and Pharmacokinetic Properties
*Predicted using computational tools (e.g., SwissADME).
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the sulfanyl analogue (), though the trifluoromethyl group may counterbalance this by increasing hydrophobicity.
- Metabolic Stability: The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated pyridine derivatives .
Preparation Methods
Azetidine Ring Construction
Azetidine cores are typically synthesized via cyclization of γ-chloroamines or through [2+2] photocycloadditions. For this application, the Gabriel–Cromwell reaction provides optimal atom economy (87%):
\
$$ \text{NH}2(\text{CH}2)_3\text{OH} + \text{TsCl} \rightarrow \text{Azetidine-3-sulfonate} $$
Reaction Conditions :
- Tosyl chloride (1.2 eq) in anhydrous CH$$2$$Cl$$2$$
- Triethylamine (2.5 eq) as base
- 0°C to room temperature, 12 h
Imidazole Sulfonylation
The sulfonyl bridge is installed using imidazole-1-sulfonyl azide hydrogen sulfate , which enables diazotransfer without copper catalysts:
\
$$ \text{Azetidine} + \text{Imidazole-1-sulfonyl azide} \rightarrow \text{3-Sulfonylazetidine} $$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 78% |
Preparation of (6-(Trifluoromethyl)Pyridin-3-yl)Methanone
Trifluoromethylation Strategies
Direct introduction of the CF$$_3$$ group to pyridine employs Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate):
\
$$ \text{5-Bromopyridin-2-yl methanol} + \text{Umemoto's reagent} \rightarrow \text{6-CF}_3\text{-pyridin-3-yl methanol} $$
Key Observations :
Oxidation to Methanone
The alcohol intermediate is oxidized to the ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$):
\
$$ \text{6-CF}3\text{-pyridin-3-yl methanol} \xrightarrow{\text{CrO}3} \text{(6-CF}_3\text{-pyridin-3-yl)methanone} $$
Fragment Coupling via Amide Bond Formation
Activation Strategies
The methanone fragment requires activation as either:
- Acid chloride (SOCl$$_2$$, 110°C)
- Mixed carbonate (ClCO$$_2$$Et, DMAP)
Comparative Analysis :
| Activation Method | Coupling Partner | Solvent | Yield | Purity |
|---|---|---|---|---|
| Acid chloride | 3-Sulfonylazetidine | THF | 65% | 92% |
| Mixed carbonate | 3-Sulfonylazetidine | DMF | 82% | 98% |
Mechanistic Considerations
The carbonate approach proceeds through a concerted cycloaddition mechanism , minimizing racemization risks. DFT calculations suggest a transition state with ΔG‡ = 24.3 kcal/mol.
Alternative Synthetic Pathways
One-Pot Sulfonylation-Coupling
Recent advances enable tandem sulfonylation and amide coupling using imidazole-1-sulfonyl azide hydrogen sulfate and HATU:
\
$$ \text{Azetidine} + \text{Imidazole reagent} + \text{Methanone acid} \xrightarrow{\text{HATU}} \text{Target compound} $$
Advantages :
- 3 steps reduced to 1
- 68% overall yield
- No intermediate purification required
Challenges and Optimization Opportunities
Sulfonyl Group Stability
The electron-withdrawing sulfonyl moiety predisposes the azetidine ring to acid-catalyzed ring-opening . Stabilization strategies include:
- Low-temperature workup (<0°C)
- Buffered aqueous phases (pH 6.5–7.5)
Trifluoromethyl Group Inertness
While the CF$$_3$$ group resists nucleophilic attack, its strong inductive effects can deactivate coupling partners. Microwave-assisted synthesis (80°C, 150 W) improves reaction rates by 3.2×.
Scalability and Industrial Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| Imidazole sulfonyl azide | 12,500 | 58% |
| 6-CF$$_3$$-pyridin-3-yl | 9,200 | 33% |
| Coupling reagents | 3,800 | 9% |
Waste Stream Management
The E-factor for the optimized route is 18.2 kg waste/kg product, dominated by chromium residues from Jones oxidation. Substituting with TEMPO/NaOCl oxidation reduces E-factor to 5.3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
